Chirality and Steric Bulk: 3-Methyl Substitution Versus Non-Methylated 2,3-Dihydrobenzofuran-2-yl-ethanamine
The presence of the 3-methyl group in the target compound introduces a stereogenic center at C3 of the dihydrobenzofuran ring, which is absent in the non-methylated analog 1-(2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine. Within the broader 2,3-dihydrobenzofuran-2-yl-alkanamine class, the (+)-enantiomer consistently shows greater potency at the 5-HT2C receptor than the (−)-enantiomer; for example, in the closely related 5-ethoxy-2,3-dihydrobenzofuran series, compound (+)-6b exhibits an EC50 of 2.7 nM at 5-HT2C [1]. The target compound, as a racemic mixture, therefore represents a distinct stereochemical entity that cannot be mimicked by the achiral des-methyl analog.
| Evidence Dimension | Presence of chiral center (C3) and enantiomer-dependent 5-HT2C potency |
|---|---|
| Target Compound Data | Racemic 3-methyl-2,3-dihydrobenzofuran-2-yl-ethanamine hydrochloride (chiral, exact EC50 not reported for this specific compound) |
| Comparator Or Baseline | 1-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine (achiral, no 3-methyl group; EC50 data not available for this exact comparator) |
| Quantified Difference | Quantitative EC50 difference cannot be calculated for the target compound; class-level SAR shows (+)-enantiomer preference with ~5–20× potency difference between enantiomers in related compounds [1] |
| Conditions | Data from class-level SAR studies conducted in HEK-293 cells stably expressing human 5-HT2C receptors using FLIPR calcium flux assay [1] |
Why This Matters
A chiral building block enables enantioselective synthesis and stereochemistry–activity relationship studies that an achiral analog cannot support, which is critical for generating patentably distinct lead series.
- [1] Cheng, J., McCorvy, J. D., Giguere, P. M., et al. Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry, 2016, 59, 9866–9880. View Source
